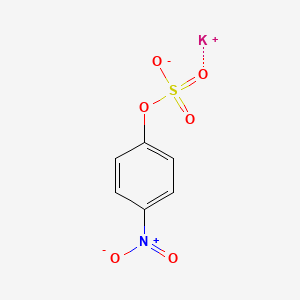
Potassium p-Nitrophenyl Sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium p-Nitrophenyl Sulphate, also known as 4-Nitrophenyl Sulfate potassium salt, is a chemical compound with the molecular formula NO2C6H4OSO2OK and a molecular weight of 257.26 g/mol . It is commonly used as a chromogenic substrate for arylsulfatases, which are enzymes that hydrolyze sulfate esters . This compound is known for its ability to release p-nitrophenol upon enzymatic cleavage, which can be quantified by colorimetric detection at 400 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium p-Nitrophenyl Sulphate can be synthesized through the reaction of p-nitrophenol with sulfuric acid, followed by neutralization with potassium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium p-Nitrophenyl Sulphate undergoes various chemical reactions, including:
Hydrolysis: Enzymatic cleavage by arylsulfatases to release p-nitrophenol.
Reduction: Catalytic reduction of the nitro group to form amino derivatives.
Substitution: Nucleophilic substitution reactions involving the sulfate ester group.
Common Reagents and Conditions
Aryl Sulfatases: Enzymes used for hydrolysis reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
p-Nitrophenol: Formed during hydrolysis.
Amino Derivatives: Formed during reduction reactions.
Applications De Recherche Scientifique
Potassium p-Nitrophenyl Sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzyme assays to study arylsulfatase activity.
Biology: Employed in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Utilized in diagnostic assays to measure enzyme activity in biological samples.
Industry: Applied in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mécanisme D'action
The primary mechanism of action of Potassium p-Nitrophenyl Sulphate involves its hydrolysis by arylsulfatases. The enzyme catalyzes the cleavage of the sulfate ester bond, releasing p-nitrophenol, which can be detected colorimetrically . This reaction is commonly used to measure arylsulfatase activity in various biological and environmental samples .
Comparaison Avec Des Composés Similaires
Potassium p-Nitrophenyl Sulphate can be compared with other similar compounds, such as:
Potassium p-Tolyl Sulfate: Similar in structure but with a methyl group instead of a nitro group.
4-Nitrocatechol Sulfate Dipotassium Salt: Contains an additional hydroxyl group on the aromatic ring.
Uniqueness
This compound is unique due to its chromogenic properties, making it an ideal substrate for colorimetric enzyme assays . Its ability to release p-nitrophenol upon enzymatic cleavage allows for easy quantification of enzyme activity .
Propriétés
Formule moléculaire |
C6H4KNO6S |
|---|---|
Poids moléculaire |
257.26 g/mol |
Nom IUPAC |
potassium;(4-nitrophenyl) sulfate |
InChI |
InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
Clé InChI |
BITVAZYUWRLLCN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)

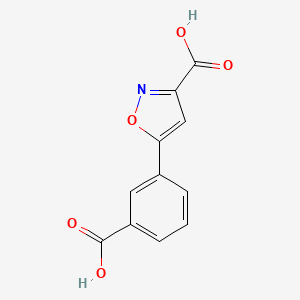
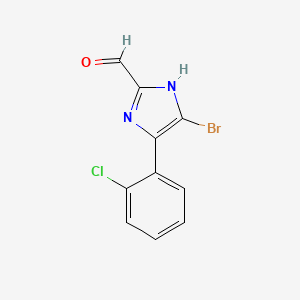

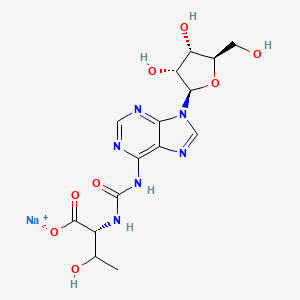
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
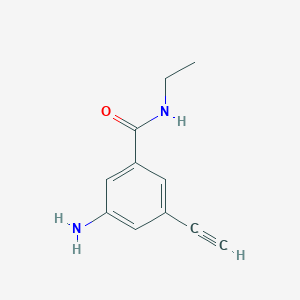
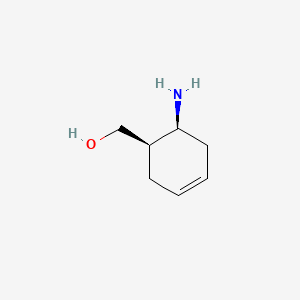
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
